molecular formula C16H14O5 B12396158 Deoxysappanone B

Deoxysappanone B

Cat. No.: B12396158
M. Wt: 286.28 g/mol
InChI Key: KCUXSQJYIWEGRG-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxysappanone B can be synthesized through several chemical routes. One common method involves the extraction of the compound from the heartwood of Caesalpinia sappan using methanolic extraction . The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Caesalpinia sappan. The heartwood is dried and ground into a fine powder, which is then extracted using solvents such as methanol or ethanol. The extract is purified using column chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Deoxysappanone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Deoxysappanone B is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3R)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2/t10-/m1/s1

InChI Key

KCUXSQJYIWEGRG-SNVBAGLBSA-N

Isomeric SMILES

C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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